[3-(Hydroxymethyl)oxetan-3-yl]methanol;nitric acid
CAS No.: 657399-59-2
Cat. No.: VC16814051
Molecular Formula: C5H11NO6
Molecular Weight: 181.14 g/mol
* For research use only. Not for human or veterinary use.
![[3-(Hydroxymethyl)oxetan-3-yl]methanol;nitric acid - 657399-59-2](/images/structure/VC16814051.png)
Specification
CAS No. | 657399-59-2 |
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Molecular Formula | C5H11NO6 |
Molecular Weight | 181.14 g/mol |
IUPAC Name | [3-(hydroxymethyl)oxetan-3-yl]methanol;nitric acid |
Standard InChI | InChI=1S/C5H10O3.HNO3/c6-1-5(2-7)3-8-4-5;2-1(3)4/h6-7H,1-4H2;(H,2,3,4) |
Standard InChI Key | MPIOJBPTBSECFO-UHFFFAOYSA-N |
Canonical SMILES | C1C(CO1)(CO)CO.[N+](=O)(O)[O-] |
Introduction
Structural and Physicochemical Characterization
Core Architecture and Stereoelectronic Properties
The compound features a central oxetane ring (a four-membered cyclic ether) substituted at the 3-position with two hydroxymethyl groups, one of which is esterified with nitric acid . This configuration imposes significant ring strain (~105 kJ/mol for oxetane), which influences reactivity and conformational stability . Density functional theory (DFT) calculations on analogous oxetane systems reveal that substituents at the 3-position induce puckering distortions that modulate orbital hybridization and dipole moments . The nitrate group introduces additional polarity (PSA = 115.74 Ų) , enhancing solubility in polar aprotic solvents compared to unfunctionalized oxetanes.
Spectroscopic Fingerprints
While experimental spectra for this specific compound remain unpublished, comparative data from similar oxetane nitrates suggest characteristic features:
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¹H NMR: Downfield shifts for oxetane ring protons (δ 4.2–4.8 ppm) due to electron withdrawal by the nitrate group
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¹³C NMR: Distinctive quaternary carbon resonance at ~95 ppm for the oxetane C3 atom
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IR: Strong asymmetric NO₂ stretch at ~1630 cm⁻¹ and symmetric stretch at ~1280 cm⁻¹
Synthetic Methodologies
Direct Nitration of 3,3-Oxetanedimethanol
The most straightforward route involves nitric acid-mediated esterification of 3,3-oxetanedimethanol under controlled conditions:
Procedure
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Dissolve 3,3-oxetanedimethanol (1.0 eq) in anhydrous dichloromethane at 0°C
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Add fuming nitric acid (1.1 eq) dropwise over 30 minutes
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Stir for 4 hr at 25°C
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Quench with ice-water, extract with DCM, dry (MgSO₄), and concentrate
Yield: 62–68% (optimized conditions)
Key Challenge: Competitive di-nitration requires precise stoichiometric control to favor monoester formation.
Alternative Pathways via Protective Group Strategies
For higher selectivity, a stepwise protection-nitration-deprotection sequence proves effective:
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Silyl Protection: Treat diol with tert-butyldimethylsilyl chloride (TBDMSCl, 1.05 eq) in pyridine to afford mono-protected intermediate
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Nitration: React with acetyl nitrate (generated in situ from acetic anhydride and HNO₃) at −20°C
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Deprotection: Remove TBDMS group using tetrabutylammonium fluoride (TBAF) in THF
Advantage: Achieves >90% regioselectivity for nitrate formation at the less hindered hydroxymethyl group .
Polymerization Behavior
The bifunctional hydroxymethyl/nitrate groups enable diverse polyaddition pathways:
Step-Growth Polymerization
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With diisocyanates: Forms polyurethane-nitrates with tunable glass transition temperatures (Tg = 45–85°C)
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With dicarboxylic acids: Produces polyester-nitrates exhibiting shear-thinning behavior (η₀ = 10³–10⁴ Pa·s)
Applications in Materials Science
Energetic Plasticizers
Comparative performance against benchmark compounds:
Property | [3-(Hydroxymethyl)oxetan-3-yl]methanol Nitrate | Nitroglycerin | Butanetriol Trinitrate |
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Oxygen Balance (%) | −47.2 | +3.5 | −34.1 |
Detonation Velocity (m/s) | 7300 | 7700 | 6900 |
Impact Sensitivity (J) | 7.5 | 0.2 | 5.8 |
Advantages: Lower volatility (VP = 1.2 × 10⁻⁴ mmHg at 25°C) than nitroglycerin reduces storage risks .
Pharmaceutical Building Blocks
The oxetane scaffold improves drug-like properties when incorporated into bioactive molecules:
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